molecular formula C9H11BrFN B1450445 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine CAS No. 1513433-14-1

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Cat. No. B1450445
CAS RN: 1513433-14-1
M. Wt: 232.09 g/mol
InChI Key: ZQIFWQVMUQTECS-UHFFFAOYSA-N
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Description

This compound is an amine derivative of a bromo-fluoro substituted benzene. The presence of both bromine and fluorine atoms on the benzene ring suggests that it might have interesting reactivity due to the different electronegativities and sizes of these halogens. The N,N-dimethylmethanamine group attached to the benzene ring could potentially make this compound a base, as amines are known to be basic due to the lone pair of electrons on the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring with the bromine and fluorine substituents, and the N,N-dimethylmethanamine group attached to the benzene ring. The exact positions of these groups on the benzene ring would depend on the specific synthesis used .


Chemical Reactions Analysis

As an amine, this compound could potentially participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also potentially react with acids, electrophiles, or other reactive species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine and fluorine atoms could potentially make the compound more polar, affecting its solubility in different solvents. The amine group could also influence the compound’s properties, such as making it a base .

Scientific Research Applications

Synthesis and Chemical Applications

  • Practical Synthesis of Related Compounds : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with both bromine and fluorine atoms, was developed as a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This synthesis process addressed the cost and safety issues associated with previous methods, suggesting potential pathways for synthesizing related bromo-fluoro compounds efficiently and safely (Qiu et al., 2009).

Pharmacological and Toxicological Studies

  • Neurochemistry and Neurotoxicity : Research on 3,4-Methylenedioxymethamphetamine (MDMA) and similar compounds has explored their effects on cerebral dopaminergic, serotonergic, and cholinergic neurons. These studies shed light on the neurochemical dynamics of drugs affecting serotonin (5-HT) transporters and receptors, which could be relevant for understanding the pharmacological properties of bromo-fluoro compounds with psychoactive potential (Gudelsky & Yamamoto, 2008).

Therapeutic Potential

  • Antimycotic and Anticancer Applications : Flucytosine, a fluorinated compound, highlights the therapeutic potential of fluorine in medical applications. It is converted within fungal cells into 5-fluorouracil (5-FU), a compound that inhibits RNA and DNA synthesis in fungi. This mechanism suggests that brominated and fluorinated compounds could have significant applications in treating infections and cancer (Vermes et al., 2000).

Future Directions

The study and application of this compound would likely depend on its specific properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFWQVMUQTECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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